3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide - 1016392-74-7

3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Catalog Number: EVT-3117080
CAS Number: 1016392-74-7
Molecular Formula: C19H19ClN2OS
Molecular Weight: 358.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol

    Compound Description: This compound serves as a key intermediate in synthesizing a series of N-substituted 3-piperidinyl-1,3,4-oxadiazole derivatives. These derivatives are investigated as potential drug candidates for Alzheimer's disease due to their inhibitory activity against acetylcholinesterase (AChE) [].

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

    Compound Description: This compound is synthesized by reacting tryptamine with flurbiprofen, employing N,N’-Dicyclohexylcarbodiimide as a coupling agent []. It holds particular interest due to its structural similarity to Brequinar, a compound explored in clinical trials for treating SARS-CoV-2.

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

    Compound Description: This compound is synthesized by reacting tryptamine with ibuprofen, utilizing N,N′-dicyclohexylcarbodiimide as a dehydrating agent [].

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

    Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. Its presence in pharmaceutical preparations is carefully monitored due to potential health risks [].

N-(Substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides

    Compound Description: This series of biheterocyclic propanamides incorporates indole and 1,3,4-oxadiazole moieties. These compounds demonstrate promising antidiabetic potential due to their inhibitory activity against the α-glucosidase enzyme. They also exhibit mild cytotoxicity [].

(2S)-N-[2-(1-Benzylazepan-4-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide

    Compound Description: This specific compound has been studied in complex with recombinant human butyrylcholinesterase []. While the specific research focus is not detailed in the provided abstract, its interaction with butyrylcholinesterase suggests potential relevance in cholinergic pathways.

(S)-2-(Butylamino)-N-(2-(4-(dimethylamino)cyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide

    Compound Description: This compound has been investigated in complex with human butyrylcholinesterase []. Its interaction with this enzyme suggests potential relevance in areas involving cholinergic neurotransmission, although specific details regarding its biological activity are not provided.

3-(1-Benzyl-1H-indol-3-yl)-3-(3-phenoxyphenyl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide (DA-0218)

    Compound Description: DA-0218 is identified as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 []. This activity makes it a promising candidate for developing new analgesics and antipruritics. DA-0218 effectively reduces pain behavior in various mouse models, including inflammatory and neuropathic pain. It also demonstrates efficacy in reducing both acute and chronic itch.

Properties

CAS Number

1016392-74-7

Product Name

3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]propanamide

Molecular Formula

C19H19ClN2OS

Molecular Weight

358.88

InChI

InChI=1S/C19H19ClN2OS/c20-15-5-7-16(8-6-15)24-12-10-19(23)21-11-9-14-13-22-18-4-2-1-3-17(14)18/h1-8,13,22H,9-12H2,(H,21,23)

InChI Key

IXZUMSMDAHRUQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCSC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.